molecular formula C4H6O2 B1199171 Erythritol anhydride CAS No. 298-18-0

Erythritol anhydride

Cat. No.: B1199171
CAS No.: 298-18-0
M. Wt: 86.09 g/mol
InChI Key: ZFIVKAOQEXOYFY-IMJSIDKUSA-N
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Description

Erythritol anhydride is a derivative of erythritol, a naturally occurring sugar alcohol. Erythritol is commonly used as a low-calorie sweetener in various food products. This compound, on the other hand, is a less commonly discussed compound but holds potential for various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Erythritol anhydride can be synthesized through the dehydration of erythritol. This process typically involves heating erythritol in the presence of a dehydrating agent such as sulfuric acid or phosphoric acid. The reaction conditions, including temperature and concentration of the dehydrating agent, are crucial for achieving high yields of this compound.

Industrial Production Methods

While erythritol is produced on an industrial scale through microbial fermentation, the production of this compound is less common and is typically carried out in laboratory settings. The industrial production methods for this compound would likely involve optimizing the dehydration process to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Erythritol anhydride can undergo various chemical reactions, including:

    Hydrolysis: Reacting with water to revert to erythritol.

    Oxidation: Reacting with oxidizing agents to form erythrose or other oxidized derivatives.

    Reduction: Reacting with reducing agents to form reduced derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous solutions under mild conditions.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Erythritol.

    Oxidation: Erythrose or other oxidized derivatives.

    Reduction: Reduced derivatives of this compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Biology: Studied for its potential effects on biological systems and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of erythritol anhydride involves its interaction with various molecular targets and pathways. In biological systems, it may undergo hydrolysis to form erythritol, which can then participate in metabolic pathways. The specific molecular targets and pathways involved would depend on the context of its application, such as its use in drug delivery or as a chemical intermediate.

Comparison with Similar Compounds

Similar Compounds

    Erythritol: The parent compound, commonly used as a low-calorie sweetener.

    Xylitol: Another sugar alcohol with similar properties but different metabolic pathways.

    Sorbitol: A sugar alcohol used in food and pharmaceutical industries.

Uniqueness

Erythritol anhydride is unique due to its anhydride form, which allows it to participate in different chemical reactions compared to its parent compound, erythritol

Properties

IUPAC Name

(2R)-2-[(2R)-oxiran-2-yl]oxirane
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InChI

InChI=1S/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2/t3-,4-/m1/s1
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InChI Key

ZFIVKAOQEXOYFY-QWWZWVQMSA-N
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Canonical SMILES

C1C(O1)C2CO2
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Isomeric SMILES

C1[C@@H](O1)[C@H]2CO2
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Molecular Formula

C4H6O2
Record name D,L-1,2:3,4-DIEPOXYBUTANE
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DSSTOX Substance ID

DTXSID9020455, DTXSID801031195
Record name dl-Diepoxybutane
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Record name 2,2'-Bioxirane, (2R,2'R)-
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Molecular Weight

86.09 g/mol
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Physical Description

D,l-1,2:3,4-diepoxybutane is a colorless to yellow liquid. (NTP, 1992)
Record name D,L-1,2:3,4-DIEPOXYBUTANE
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Boiling Point

291 °F at 760 mmHg (NTP, 1992)
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Flash Point

114 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992)
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Density

1.1157 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

3.9 mmHg at 68 °F (NTP, 1992)
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CAS No.

298-18-0, 30419-67-1, 564-00-1
Record name D,L-1,2:3,4-DIEPOXYBUTANE
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Record name (2R,2′R)-2,2′-Bioxirane
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Record name (+-)-1,2:3,4-Diepoxybutane
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Melting Point

39 °F (NTP, 1992)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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